
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine is an organic compound with the chemical formula C12H9F3N. It is a white solid with a distinctive odor and has a melting point between 100 and 102 degrees Celsius. This compound is soluble in organic solvents such as ether, chloroform, and ethanol .
Vorbereitungsmethoden
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine can be synthesized through various synthetic routes. One commonly used method is the Boro substitution reaction of piperazine with 3-fluoromethylphenylboronic acid . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the substitution process. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: This compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is employed in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine involves its interaction with specific molecular targets and pathways. It acts as a central nervous system stimulator by binding to serotonin receptors, particularly the 5-HT 1B serotonin receptors . This interaction modulates neurotransmitter release and affects various physiological processes.
Vergleich Mit ähnlichen Verbindungen
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)benzamidine can be compared with other similar compounds such as:
N-(3-Trifluoromethylphenyl)piperazine: This compound shares a similar structure and is also used in research involving serotonin receptors.
1-(3-Trifluoromethylphenyl)piperazine hydrochloride: Another related compound with similar applications in scientific research.
The uniqueness of this compound lies in its specific chemical properties and its ability to interact with particular molecular targets, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
23557-76-8 |
|---|---|
Molekularformel |
C14H11F3N2 |
Molekulargewicht |
264.25 g/mol |
IUPAC-Name |
N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C14H11F3N2/c15-14(16,17)11-7-4-8-12(9-11)19-13(18)10-5-2-1-3-6-10/h1-9H,(H2,18,19) |
InChI-Schlüssel |
OIRRVWDRLICUAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
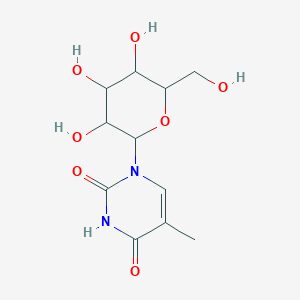
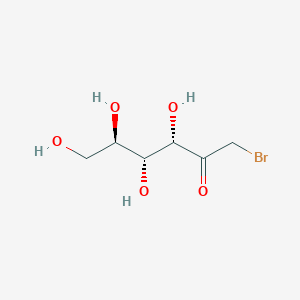
![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)
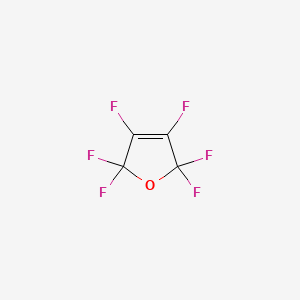
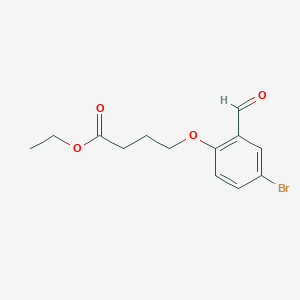
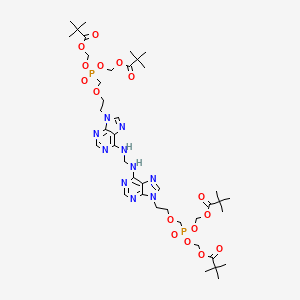
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
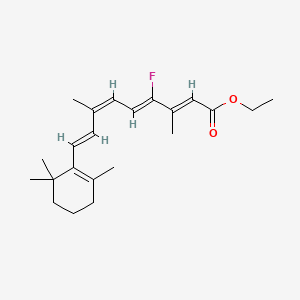
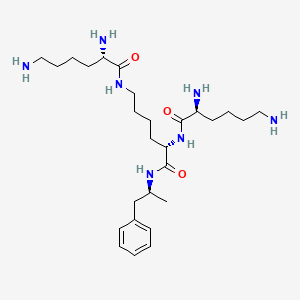
![3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)
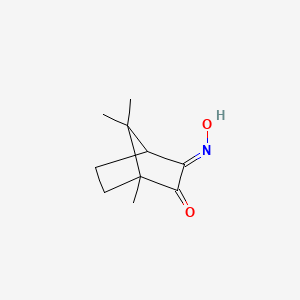
![N-[(1R)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425091.png)
